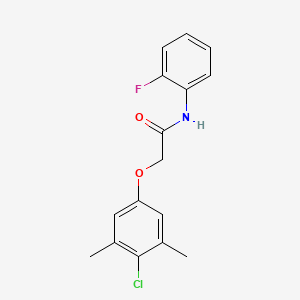

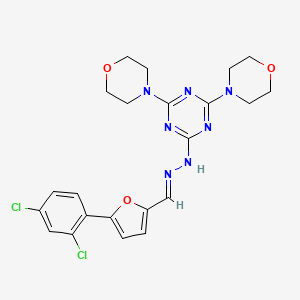

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

Übersicht

Beschreibung

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as AC-262,356, is a synthetic androgen receptor modulator (SARM) that has been subject to extensive scientific research. SARMs are a class of compounds that selectively target androgen receptors in the body, providing a safer alternative to traditional anabolic steroids. AC-262,356 has shown promising results in animal studies as a potential treatment for muscle wasting and osteoporosis.

Wirkmechanismus

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide selectively binds to androgen receptors in the body, stimulating the growth of muscle tissue and bone. Unlike traditional anabolic steroids, SARMs like 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide do not bind to other receptors in the body, reducing the risk of side effects such as prostate enlargement and hair loss.

Biochemical and Physiological Effects:

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to increase lean body mass and muscle strength in animal models. It also has a positive effect on bone density, preventing bone loss in rats that had undergone ovariectomy. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has several advantages as a research tool. It is a selective androgen receptor modulator, meaning that it can be used to study the effects of androgen receptor activation without the confounding effects of other receptor activation. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide also has a low toxicity profile, making it a safer alternative to traditional anabolic steroids. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is still in the early stages of development, and its long-term effects on humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide. One area of interest is its potential as a treatment for muscle wasting and osteoporosis in humans. Clinical trials will be necessary to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide in humans. Another area of interest is its potential as a research tool for studying androgen receptor activation and its effects on muscle and bone. Further research is needed to fully understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide and its potential applications in the field of medicine.

Synthesemethoden

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide involves several steps, beginning with the reaction of 2,4-dichloro-5-methylphenol and 2-fluoroaniline to form 2-(4-chloro-3,5-dimethylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively in animal models as a potential treatment for muscle wasting and osteoporosis. In one study, male rats treated with 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide showed significant increases in lean body mass and muscle strength compared to control animals. Another study found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide prevented bone loss in female rats that had undergone ovariectomy, a procedure that often leads to osteoporosis.

Eigenschaften

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2/c1-10-7-12(8-11(2)16(10)17)21-9-15(20)19-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVWDIPPFQWBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185625 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |

CAS RN |

333441-00-2 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333441-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)

![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)

![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)